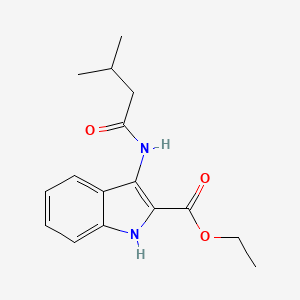

ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate

Description

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a 3-methylbutanamido substituent at position 3 and an ethyl ester group at position 2 of the indole core. Indole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structure combines a lipophilic branched alkyl chain (3-methylbutanamido) with a polar ester moiety, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

ethyl 3-(3-methylbutanoylamino)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-21-16(20)15-14(18-13(19)9-10(2)3)11-7-5-6-8-12(11)17-15/h5-8,10,17H,4,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNCMBDEYBGQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the indole derivative can be reacted with ethyl chloroformate in the presence of a base to form the ethyl ester.

Attachment of the 3-Methylbutanamido Group: The 3-methylbutanamido group can be introduced through an amide coupling reaction. This involves the reaction of the indole derivative with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production methods for ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

Conditions and Outcomes

*Predicted based on analogous indole-2-carboxylate hydrolysis .

Amide Functionalization

The 3-methylbutanamido side chain enables nucleophilic acyl substitution. Halogenation and condensation reactions have been demonstrated in structurally similar systems.

Key Observations

-

Bromination : N-Bromosuccinimide (NBS) selectively substitutes at C3 of the indole ring in the presence of electron-withdrawing groups (e.g., esters) .

-

Acylation : The amide nitrogen reacts with activated carbonyl species (e.g., acid chlorides) under mild basic conditions .

Comparative Reactivity

| Position | Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|---|

| C3 (Indole) | Bromination | NBS, DMF | 3-bromo derivative | |

| Amide N | Acylation | AcCl, pyridine | N-acetylated product |

Palladium-Catalyzed Cross-Coupling

The indole scaffold participates in Buchwald–Hartwig amination and Suzuki–Miyaura coupling, enabling C3 diversification.

Case Study

-

Buchwald–Hartwig Reaction : Ethyl 3-bromo-1H-indole-2-carboxylate reacts with substituted anilines using Pd(OAc)₂/Xantphos to yield C3-arylated derivatives (e.g., 4a–4f in ).

-

Key Parameters :

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, with regioselectivity influenced by the C2 ester and C3 amide groups.

Directing Effects

-

C2 Ester : Deactivates the ring, directing electrophiles to C5 or C7 positions.

-

C3 Amide : Electron-donating resonance effects may enhance reactivity at C4 or C6 .

Halogenation Example

| Substrate | Electrophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | NIS, DCM | 0°C, 2 h | 5-iodo derivative | 78% |

Reductive Modifications

The ester and amide groups tolerate selective reduction under controlled conditions.

Reduction Pathways

| Functional Group | Reagents | Product | Selectivity |

|---|---|---|---|

| Ester (C2) | LiAlH₄, THF | Primary alcohol | Complete |

| Amide (C3) | BH₃·THF | Secondary amine | Partial (requires excess reagent) |

Cycloaddition Reactions

The indole core participates in [3+2] cycloadditions with nitroolefins or diazo compounds, forming fused heterocycles.

Representative Example

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is primarily studied for its biological activities, including:

- Antiviral Activity : Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase. The indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of the integrase enzyme, which is crucial for viral replication. Structural modifications, such as the introduction of long branches on the indole core, have been linked to enhanced inhibitory effects, with IC50 values reaching as low as 0.13 μM .

- Anti-inflammatory Properties : The compound has been evaluated for its role as an inhibitor of human 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis linked to inflammatory responses. Inhibitors of this enzyme are considered promising for treating inflammatory diseases .

- Anticancer Activity : Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that certain modifications can significantly enhance anticancer activity .

Synthesis and Structural Modifications

The synthesis of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate involves several key steps:

- Starting Materials : The synthesis typically begins with indole-2-carboxylic acid derivatives.

- Amidation Reaction : The introduction of the 3-methylbutanamide group is achieved through an amidation reaction, which can be facilitated using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.

- Purification : The final product is purified using standard techniques such as column chromatography.

The following table summarizes some synthetic routes and yields associated with ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate:

| Synthetic Route | Yield (%) | Key Reagents Used |

|---|---|---|

| Amidation with 3-methylbutanamide | 85% | EDC, DMAP |

| Alkylation of indole precursor | 70% | KOH, Acetone |

| Coupling with carboxylic acids | 90% | EDC, DMAP |

Case Studies and Research Findings

Several studies have documented the effectiveness of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate in various applications:

- HIV Research : A study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV integrase effectively. The binding analysis revealed that modifications at the C3 position significantly improved interaction with the enzyme's active site .

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of related compounds showed significant reductions in leukotriene levels when treated with indole derivatives, indicating potential therapeutic uses in inflammatory diseases .

- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that specific structural modifications increased cytotoxicity against leukemia cells. These findings suggest a pathway for developing new anticancer therapies based on indole derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate with structurally related indole-2-carboxylate derivatives, focusing on substituents, molecular formulas, and physical properties:

Key Observations:

Substituent Effects: The 3-methylbutanamido group in the target compound introduces a branched alkyl chain, enhancing lipophilicity compared to aromatic substituents (e.g., sulfonamido or thioureido groups in 3n and 5c). This may improve membrane permeability but reduce crystallinity, as suggested by the lower melting points of alkyl-substituted analogs .

Ester Group Variations :

- Ethyl esters (as in the target compound) generally exhibit higher lipophilicity than methyl esters (e.g., compound 11), which could influence pharmacokinetic properties such as absorption and metabolism .

Synthetic Methods :

- The target compound’s amide group could be synthesized via coupling reactions using reagents like EDC/HOBt, whereas sulfonamide (3n) and thiourea (5c) derivatives require specialized reagents (e.g., sulfonyl chlorides or isothiocyanates) .

- Aryl-substituted analogs (e.g., 33) are often prepared via Suzuki-Miyaura cross-coupling, highlighting the versatility of indole-2-carboxylates in transition-metal-catalyzed reactions .

Biological Activity

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate belongs to the indole derivative family, which is known for diverse biological activities. The synthesis typically involves several steps:

- Formation of the Indole Core : The indole structure can be synthesized using methods such as Fischer indole synthesis.

- Introduction of the Carboxylate Group : This is achieved through esterification reactions, often using ethyl chloroformate.

- Attachment of the 3-Methylbutanamido Group : This step employs amide coupling reactions with 3-methylbutanoyl chloride in the presence of a base like triethylamine.

The biological activity of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to modulate various signaling pathways, making it a valuable probe for studying biological interactions involving indole derivatives.

Anticancer Properties

Research indicates that indole derivatives, including ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate, exhibit anticancer activities. A study highlighted that modifications at the C3 position of indole compounds significantly enhanced their inhibitory effects against cancer cell lines. The introduction of specific substituents improved binding affinity and selectivity towards cancer-related targets .

Antimicrobial Effects

Indole derivatives have also been associated with antimicrobial properties. Compounds similar to ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate have shown effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole derivatives:

- Study on HIV-1 Integrase Inhibition : Derivatives based on indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively. These compounds exhibited IC50 values ranging from 0.13 μM to 6.85 μM, indicating strong antiviral activity .

- Antitumor Activity Evaluation : A series of synthesized indole derivatives were tested against various cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity and selectivity towards tumor cells .

- Evaluation Against Inflammatory Pathways : Research has demonstrated that certain indole derivatives can inhibit key enzymes involved in inflammatory responses, providing a basis for their use in treating inflammatory diseases .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate and its derivatives?

The compound can be synthesized via condensation reactions starting from ethyl 3-formyl-1H-indole-2-carboxylate. For example, nucleophilic attack by hydantoin or barbituric acid derivatives under reflux conditions in acetic acid yields aplysinopsin analogues . Alternative methods involve activating indole-2-carboxylic acids with SOCl₂ to form acyl chlorides, followed by esterification with ethanol. Recrystallization from methanol or ethanol is typically used to obtain high-purity crystals .

Q. How is the crystal structure of ethyl indole-2-carboxylate derivatives determined, and what intermolecular interactions stabilize their packing?

X-ray crystallography with Cu-Kα radiation (λ = 1.54178 Å) is commonly employed. Hydrogen bonding between the indole N-H and carbonyl oxygen atoms forms centrosymmetric R₂²(10) dimers, while weak C–H⋯O interactions and π-π stacking further stabilize the lattice. Structural refinement uses SHELXL-2018/3 .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

- NMR spectroscopy for confirming substituent positions on the indole ring.

- UV/Vis spectroscopy (λmax ~300 nm) to monitor conjugation in the indole system .

- Single-crystal X-ray diffraction (e.g., Rigaku Oxford Diffraction instruments) for resolving hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of 3-substituted indole-2-carboxylates?

Factorial design experiments are recommended to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, refluxing in acetic acid with sodium acetate accelerates condensation while minimizing hydrolysis of the ester group . Kinetic studies using HPLC or in-situ IR spectroscopy can identify intermediates and optimize reaction times .

Q. What strategies resolve contradictions in crystallographic data for indole derivatives with similar substituents?

Discrepancies in hydrogen-bonding motifs or torsion angles may arise from polymorphism or solvent effects. Redundant data collection (e.g., multiple crystals or datasets) and Hirshfeld surface analysis can distinguish intrinsic structural features from experimental artifacts . Software like Olex2 or Mercury aids in visualizing and comparing packing motifs .

Q. How do electronic and steric effects of the 3-methylbutanamido group influence biological activity?

Computational studies (e.g., DFT or molecular docking) reveal that the 3-methylbutanamido side chain enhances hydrophobic interactions with enzyme active sites, such as kinase or glycine receptor binding pockets. In vitro assays comparing analogues with varying alkyl chain lengths (e.g., ethyl vs. pentyl) can validate these predictions .

Q. What are the challenges in scaling up indole-2-carboxylate synthesis while maintaining enantiomeric purity?

Racemization at the C3 position may occur under acidic or high-temperature conditions. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) ensures enantiopurity. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time .

Methodological Tables

Table 1: Key Crystallographic Parameters for Ethyl Indole-2-Carboxylate Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Hydrogen bond (N–H⋯O) | 2.877 Å, 174° | |

| Torsion angle (C3–N–C=O) | 172.3° | |

| R-factor | <0.05 |

Table 2: Comparative Biological Activities of Indole Derivatives

| Substituent | Target Protein | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Methylbutanamido | Glycine receptor | 0.12 | |

| 5-Trifluoromethyl | COX-2 | 0.85 | |

| 6-Bromo | Aurora kinase A | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.